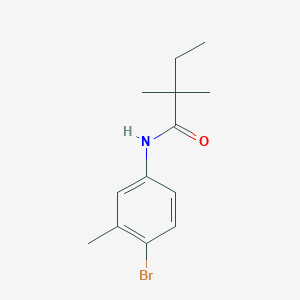
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide, also known as BRN-692746, is a chemical compound that belongs to the class of amides. It has gained attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide has been studied for its potential applications in drug discovery and development. It has been found to exhibit activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have anti-inflammatory and analgesic properties. These findings suggest that N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide may be a promising lead compound for the development of novel anticancer and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes that are involved in cancer progression. Additionally, it has been shown to reduce inflammation and pain in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide in lab experiments is its potential as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Additionally, it has been shown to exhibit activity against various cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, more research is needed to explore its potential applications in drug discovery and development, particularly in the development of novel anticancer and anti-inflammatory drugs. Finally, studies are needed to optimize the synthesis of N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide and improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide involves several steps. Firstly, 4-bromo-3-methylbenzoic acid is reacted with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride. This intermediate is then reacted with 2,2-dimethylbutan-1-amine to yield N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide. The purity of the compound can be increased using various purification techniques such as recrystallization and column chromatography.
Propiedades
Nombre del producto |
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide |
|---|---|
Fórmula molecular |
C13H18BrNO |
Peso molecular |
284.19 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C13H18BrNO/c1-5-13(3,4)12(16)15-10-6-7-11(14)9(2)8-10/h6-8H,5H2,1-4H3,(H,15,16) |
Clave InChI |
BQOVQLUDOZPLJY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)C |
SMILES canónico |
CCC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile](/img/structure/B215621.png)
![6-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215632.png)

![2-(1,3-benzothiazol-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B215635.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B215636.png)
![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B215639.png)
![N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B215640.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B215642.png)



![2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B215654.png)

